synthesis and characterization of 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide
synthesis and characterization of 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide. The synthesis is presented as a robust two-step process commencing with the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with tert-amylamine. This document elucidates the causality behind critical experimental choices, from reagent selection to purification strategies, ensuring procedural clarity and reproducibility. The characterization section establishes a self-validating framework, detailing the expected analytical signatures from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically rigorous protocol for the preparation and validation of this and structurally related compounds.
Introduction
Substituted benzamides are a cornerstone of medicinal chemistry and materials science, valued for their versatile biological activities and structural properties. The target molecule, 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide, incorporates several key functional groups: a halogenated nitroaromatic ring and a sterically hindered tertiary alkyl amide. This specific combination of features makes it a valuable intermediate for the synthesis of more complex molecules, potentially serving as a precursor in the development of novel pharmaceuticals or agrochemicals.
The synthetic strategy detailed herein is a classic and efficient two-step approach designed for high yield and purity. The initial step involves the activation of the carboxylic acid group of 2-chloro-4-nitrobenzoic acid by converting it into a highly reactive 2-chloro-4-nitrobenzoyl chloride intermediate. The subsequent step is a nucleophilic acyl substitution, where the bulky tert-amylamine displaces the chloride to form the stable amide bond. This guide provides not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful execution.
Materials and Instrumentation
Reagents and Solvents
-
2-Chloro-4-nitrobenzoic acid (≥98%)[1]
-
tert-Amylamine (1,1-dimethylpropylamine) (≥98%)[4]
-
Triethylamine (Et₃N) (≥99%, anhydrous)
-
Toluene (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Deionized water
-
Deuterated chloroform (CDCl₃) for NMR analysis
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer: 400 MHz or higher, for ¹H and ¹³C NMR.
-
Fourier-Transform Infrared (FTIR) Spectrometer: Equipped with an ATR accessory.
-
Mass Spectrometer: High-resolution mass spectrometer (HRMS) with Electrospray Ionization (ESI).
-
Standard Laboratory Glassware: Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel.
-
Heating and Stirring: Heating mantle with a magnetic stirrer and stir bars.
-
Rotary Evaporator: For solvent removal under reduced pressure.
Synthesis Protocol
The synthesis is performed in two distinct steps, with an emphasis on anhydrous conditions in the first step to prevent hydrolysis of the reactive intermediates.
Mandatory Safety Note:
This procedure involves hazardous chemicals. Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[2][5][6] 2-Chloro-4-nitrobenzoic acid is a skin, eye, and respiratory irritant.[7][8] tert-Amylamine is flammable, toxic, and corrosive.[4][9] All operations must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[4][6][8]
Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl chloride
Causality: The conversion of a carboxylic acid to an amide is often inefficient. Activating the carboxyl group by converting it to an acyl chloride dramatically increases its electrophilicity, facilitating a rapid and high-yielding reaction with the amine nucleophile in the subsequent step. Thionyl chloride is an excellent choice for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[10]
Protocol:
-
Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 2-chloro-4-nitrobenzoic acid (10.0 g, 49.6 mmol).
-
Add anhydrous toluene (50 mL) to the flask.
-
Carefully add thionyl chloride (7.3 mL, 100 mmol, ~2 equivalents) dropwise to the suspension at room temperature.[10]
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-nitrobenzoyl chloride, a yellow solid or oil, is used directly in the next step without further purification.[11]
Step 2: Synthesis of 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide
Causality: This step is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of tert-amylamine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is added as a non-nucleophilic base to act as an "acid sponge," neutralizing the HCl generated during the reaction.[12] This prevents the protonation of the tert-amylamine, which would render it non-nucleophilic and halt the reaction.
Protocol:
-
In a separate 500 mL flask under a nitrogen atmosphere, dissolve tert-amylamine (6.5 g, 74.4 mmol, 1.5 equivalents) and triethylamine (10.4 mL, 74.4 mmol, 1.5 equivalents) in 150 mL of anhydrous dichloromethane (DCM).
-
Cool the amine solution to 0°C using an ice bath.
-
Dissolve the crude 2-chloro-4-nitrobenzoyl chloride from Step 1 in 50 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the chilled, stirring amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. c. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Characterization of 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide
The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. The presence of a secondary amide is confirmed by the N-H stretch, while the strong absorptions for the C=O and NO₂ groups are characteristic.[13][14]
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |
| Amide N-H | Stretch | 3350 - 3300 | Confirms the presence of the secondary amide N-H bond.[13] |
| Aromatic C-H | Stretch | 3100 - 3000 | Indicates the aromatic ring structure. |
| Aliphatic C-H | Stretch | 2980 - 2850 | Corresponds to the C-H bonds of the tert-amyl group. |
| Amide C=O | Stretch (Amide I band) | 1680 - 1650 | Strong absorption confirming the amide carbonyl group.[14] |
| Amide N-H | Bend (Amide II band) | 1560 - 1530 | Characteristic bend for secondary amides.[13] |
| Nitro NO₂ | Asymmetric Stretch | 1550 - 1510 | Strong, characteristic absorption for the aromatic nitro group.[15][16] |
| Nitro NO₂ | Symmetric Stretch | 1360 - 1330 | Second strong absorption confirming the nitro group.[15][16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms. The predicted chemical shifts (in ppm) are relative to tetramethylsilane (TMS) in CDCl₃.
¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aromatic H (position 3) | ~ 8.3 | d | 1H | J ≈ 2.0 Hz |
| Aromatic H (position 5) | ~ 8.1 | dd | 1H | J ≈ 8.5, 2.0 Hz |
| Aromatic H (position 6) | ~ 7.6 | d | 1H | J ≈ 8.5 Hz |
| Amide N-H | ~ 6.5 | br s | 1H | - |
| -CH₂- (ethyl) | ~ 1.9 | q | 2H | J ≈ 7.5 Hz |
| -C(CH₃)₂ | ~ 1.5 | s | 6H | - |
| -CH₃ (ethyl) | ~ 0.9 | t | 3H | J ≈ 7.5 Hz |
¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~ 164 |
| Aromatic C-NO₂ | ~ 148 |
| Aromatic C-Cl | ~ 135 |
| Aromatic C-H (positions 3, 5, 6) | 120 - 130 |
| Aromatic C-C=O | ~ 140 |
| Quaternary C (tert-amyl) | ~ 58 |
| -CH₂- (ethyl) | ~ 35 |
| -C(CH₃)₂ | ~ 26 |
| -CH₃ (ethyl) | ~ 8 |
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula of the compound. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion.[17][18]
| Parameter | Expected Value | Significance |
| Molecular Formula | C₁₂H₁₅ClN₂O₃ | |
| Monoisotopic Mass | 270.0771 | Calculated for C₁₂H₁₅³⁵ClN₂O₃ |
| [M+H]⁺ | 271.0844 | Protonated molecule for ESI-MS. |
| Isotopic Pattern | M⁺ and M+2 peaks | Ratio of ~3:1, characteristic for one chlorine atom.[17][18] |
| Key Fragments | m/z = 184/186 | Loss of the tert-amyl group ([M - C₅H₁₁]⁺). |
| m/z = 224/226 | Loss of NO₂ ([M - NO₂]⁺). | |
| m/z = 86 | tert-amylaminium ion ([C₅H₁₂N]⁺). |
Mechanistic Insights
The key bond-forming step, the amidation of 2-chloro-4-nitrobenzoyl chloride, proceeds via a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution for amidation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-amylamine attacks the highly electrophilic carbonyl carbon of the acyl chloride.
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Collapse of Intermediate: The intermediate collapses, reforming the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is deprotonated by triethylamine to yield the final neutral amide product and triethylammonium chloride.
Conclusion
This guide has detailed a reliable and well-characterized two-step synthesis for 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide. The methodology leverages a classic acyl chloride activation strategy, ensuring an efficient and high-yielding amidation reaction. The comprehensive characterization data provided, including IR, ¹H NMR, ¹³C NMR, and MS, serve as a benchmark for confirming the successful synthesis and purity of the target compound. The principles and protocols outlined here are robust and can be adapted for the synthesis of other substituted benzamides, providing a valuable resource for professionals in chemical synthesis and drug discovery.
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